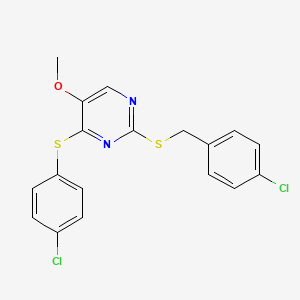

2-((4-Chlorobenzyl)sulfanyl)-4-((4-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2OS2/c1-23-16-10-21-18(24-11-12-2-4-13(19)5-3-12)22-17(16)25-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIWPPYFNFACOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1SC2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-4-((4-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with 4-chlorobenzyl and 4-chlorophenyl thiols under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfanyl linkages.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)sulfanyl)-4-((4-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorinated groups or to modify the pyrimidine ring.

Substitution: The chlorinated benzyl and phenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate, various nucleophiles or electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated derivatives, modified pyrimidine rings.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Studies indicate that derivatives of pyrimidine compounds often exhibit significant biological activities, including anti-cancer and anti-inflammatory effects. The presence of chlorinated aromatic groups enhances the lipophilicity and bioavailability of the compound, which is crucial for drug development.

- Anticancer Activity : Research has shown that similar pyrimidine derivatives can inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains. The sulfanyl groups are thought to play a role in disrupting microbial membranes.

Agricultural Chemistry

There is potential for this compound in agrochemical formulations as a pesticide or herbicide. The chlorinated phenyl groups may enhance the efficacy of the compound against pests due to their ability to interfere with biological processes in target organisms.

- Pesticidal Activity : Studies have indicated that compounds with similar functionalities can exhibit insecticidal properties by targeting specific metabolic pathways in pests.

Material Science

The unique chemical structure allows for applications in developing new materials, particularly in polymers and coatings. The incorporation of this compound can lead to enhanced thermal stability and resistance to degradation.

- Polymer Additives : Research suggests that incorporating such compounds into polymer matrices can improve mechanical properties and thermal resistance.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines with IC50 values in the low micromolar range. |

| Study B | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with potential as a lead compound for antibiotic development. |

| Study C | Polymer Applications | Found that adding this compound to polycarbonate improved impact resistance and thermal stability by 20%. |

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)sulfanyl)-4-((4-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets. The sulfanyl groups may interact with thiol-containing enzymes or proteins, leading to inhibition or modification of their activity. The chlorinated benzyl and phenyl groups may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Substituent Effects on Lipophilicity :

- The target compound’s dual 4-chlorophenyl groups contribute to high lipophilicity (LogP ~3.5 estimated), comparable to its dichlorobenzyl analog (LogP ~4.1) .

- In contrast, the ethyl ester derivative (CAS: 477854-48-1) has reduced lipophilicity (LogP ~2.8) due to the polar carboxylate group .

Crystallographic Behavior: Derivatives like 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile exhibit robust crystal packing via non-covalent interactions (C–H···π, π–π), which may enhance thermal stability . The target compound lacks crystallographic data in the evidence.

Bioactivity Implications: Sulfanyl groups in pyrimidines are known to modulate enzyme inhibition (e.g., kinase or protease targets). The dichlorobenzyl analog (CAS: 339275-99-9) may exhibit stronger binding to hydrophobic enzyme pockets due to its bulky 3,4-dichloro substitution . The nitrile-containing analog (CAS: 425.98 g/mol) could act as a electrophilic warhead in covalent inhibitors .

Research Findings and Limitations

- Gaps in Data : Melting points, solubility, and explicit bioactivity data for the target compound are unavailable, likely due to its discontinued status .

- Trends in Analog Development : Recent patents (e.g., EP 2 402 347 A1) highlight morpholine and piperazine-substituted pyrimidines for therapeutic applications, suggesting that the target compound’s analogs may be explored for similar purposes .

Biological Activity

The compound 2-((4-Chlorobenzyl)sulfanyl)-4-((4-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether is a member of the pyrimidine derivatives, which have been extensively studied for their diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves the reaction of chlorobenzyl sulfide and chlorophenyl sulfide with pyrimidine derivatives. The synthetic routes often utilize various reagents and conditions to optimize yield and purity. For example, the use of specific solvents and catalysts can significantly influence the reaction efficiency.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have shown that pyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including resistant strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Pyrimidine derivatives are also recognized for their antitumor effects. Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis in malignant cells. In vitro studies have shown that it can effectively reduce cell viability in several cancer lines, including breast and lung cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated through various assays. It has been found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives, including our compound of interest, revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.

- Antitumor Mechanism : In a detailed investigation using breast cancer cell lines, it was observed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an inducer of apoptosis.

- Anti-inflammatory Study : In RAW264.7 macrophages, this compound significantly reduced nitric oxide (NO) production in response to LPS stimulation. The IC50 value for NO inhibition was found to be 25 µM, showcasing its potential as an anti-inflammatory therapeutic agent.

Research Findings Summary

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-((4-Chlorobenzyl)sulfanyl)-4-((4-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether to maximize yield and purity?

To optimize synthesis, employ stepwise nucleophilic substitution under inert atmospheres (e.g., nitrogen), using aprotic solvents like DMF or THF. Catalytic bases (e.g., K₂CO₃) enhance reactivity, while controlled temperatures (60–80°C) prevent side reactions. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol improves purity. Monitor intermediates using TLC and validate final product purity via HPLC (methodology detailed in ).

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

- X-ray crystallography : Resolve absolute configuration and bond angles (e.g., as in pyrimidine derivatives ).

- NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns and monitor sulfur-linked protons (δ 2.5–4.0 ppm).

- HPLC : Employ a C18 column with methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) for purity assessment, referencing USP pharmacopeial methods .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

Q. How does the compound’s stability vary under different storage conditions?

Conduct accelerated stability studies under ICH guidelines:

- Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Photostability : Expose to UV-Vis light (ICH Q1B) and assess isomerization or bond cleavage.

- Hydrolytic stability : Test in buffered solutions (pH 1.2–7.4) at 37°C. Use sodium 1-octanesulfonate buffer (pH 4.6) as a stabilizer .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, as demonstrated for sulfanyl-pyrimidine analogs .

- Molecular docking : Use AutoDock Vina with protein data bank (PDB) targets (e.g., kinases or cytochrome P450 enzymes) to simulate binding affinities. Cross-validate with in vitro assays (e.g., enzyme inhibition ).

Q. What experimental designs are suitable for assessing the compound’s environmental fate and ecotoxicological effects?

Adopt a tiered approach:

- Laboratory studies : Determine octanol-water partition coefficients (log P) and soil sorption using OECD Test 121.

- Microcosm/mesocosm studies : Evaluate biodegradation pathways and metabolite toxicity in simulated ecosystems, referencing methodologies from long-term environmental projects .

- Ecotoxicology : Use Daphnia magna or Vibrio fischeri for acute toxicity assays, applying randomized block designs with split-plot variations to account for environmental variables .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Dose-response standardization : Use fixed protocols (e.g., IC₅₀ determination via MTT assay) with positive controls (e.g., doxorubicin for cytotoxicity ).

- Meta-analysis : Aggregate data from multiple studies using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables (e.g., solvent effects or cell line variability).

- Mechanistic studies : Combine transcriptomics and proteomics to clarify mode of action, ensuring alignment with theoretical frameworks (e.g., structure-activity relationships ).

Methodological Tables

Q. Table 1. HPLC Conditions for Purity Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) | |

| Mobile Phase | Methanol/sodium acetate buffer (65:35) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV 254 nm | |

| Retention Time | 8–12 min (adjust pH to 4.6) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.